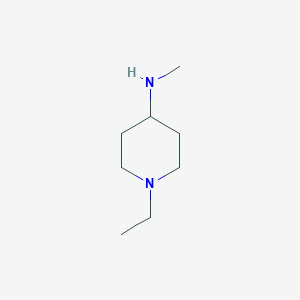

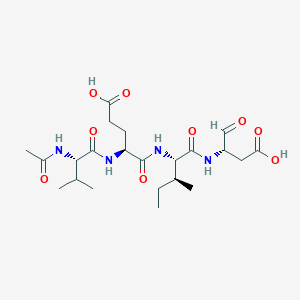

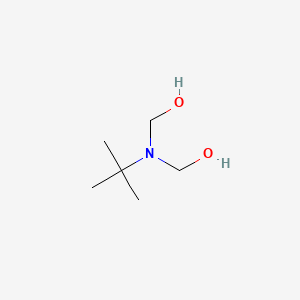

1-乙基-N-甲基哌啶-4-胺

描述

Synthesis Analysis

The synthesis of related piperidine derivatives is described in several papers. For instance, paper details the synthesis of a key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is used in the preparation of an antibiotic. The process involves an asymmetric Michael addition and a stereoselective alkylation. Similarly, paper outlines the synthesis of 1-methyl-2,6-diphenylpiperidin-4-one through a Claisen-Schmidt reaction followed by a reaction with methylamine and further transformation via the Gewald reaction. These methods could potentially be adapted for the synthesis of "1-ethyl-N-methylpiperidin-4-amine" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often determined using spectroscopic methods such as NMR, IR, and MS. Paper discusses the stereochemistry of phenylethynylation of 1-(2-ethoxyethyl)-3-methylpiperidine-4-one, with the configuration of stereoisomers determined by NMR and IR spectra. These techniques could be applied to "1-ethyl-N-methylpiperidin-4-amine" to elucidate its molecular structure and stereochemistry.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. Paper describes a domino reaction involving amines to synthesize N-substituted 1,4-dihydropyridines, which could be related to the reactivity of "1-ethyl-N-methylpiperidin-4-amine". Paper explores the alkylation of piperidines, which is sensitive to steric effects and could provide insights into the reactivity of the ethyl and methyl groups on the nitrogen atom of the piperidine ring in "1-ethyl-N-methylpiperidin-4-amine".

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. While the papers do not directly discuss "1-ethyl-N-methylpiperidin-4-amine", they do provide information on related compounds. For example, paper investigates the reaction conditions and spectral properties of synthesized compounds, which could be relevant for understanding the properties of "1-ethyl-N-methylpiperidin-4-amine". The solubility, boiling point, melting point, and stability of the compound could be inferred from similar structures discussed in the papers.

科学研究应用

胺的构象分析

- Alkorta和Elguero(2004)的研究调查了乙胺和哌啶等胺类化合物的1H、13C和15N绝对屏蔽,这对于理解类似1-甲基哌啶(Alkorta & Elguero, 2004)的化合物的构象是相关的。

环化反应

- Juerg Ambuehl等人(1978)报告了氨基烯烃的环化反应,包括2-甲基哌啶等化合物,展示了在形成环状化合物时的区域和立体选择性效应(Ambuehl et al., 1978)。

电催化氧化

- Kashiwagi等人(1999)的研究集中在修饰有亚硝基自由基化合物的金电极上手性胺的对映选择性伏安行为,这对于理解类似胺的氧化行为是相关的(Kashiwagi et al., 1999)。

合成和烷基化

- Deberly等人(1975)讨论了通过甲基-1乙氧基-2吲哚羧酸-3二乙基对哌啶的N-乙基化,表明此类反应对立体效应敏感,这可以应用于理解1-乙基-N-甲基哌啶-4-胺等类似反应(Deberly等人,1975)。

亚硝化抑制

- González-Mancebo等人(1997)探讨了2-甲基哌啶等化合物的亚硝化,这有助于理解在特定条件下的化学行为,并可与1-乙基-N-甲基哌啶-4-胺的反应性相关联(González-Mancebo等人,1997)。

溶液行为和混溶性

- Marczak等人(2013)和Coulier等人(2010)的研究集中在N-甲基哌啶与水溶液中的混溶性和聚集行为,为类似化合物的溶液行为提供了见解(Marczak et al., 2013),(Coulier等人,2010)。

安全和危害

未来方向

Piperidines, including 1-ethyl-N-methylpiperidin-4-amine, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

1-ethyl-N-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-10-6-4-8(9-2)5-7-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPFTVGAZOKJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298638 | |

| Record name | 1-Ethyl-N-methyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-methylpiperidin-4-amine | |

CAS RN |

864247-56-3 | |

| Record name | 1-Ethyl-N-methyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864247-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-N-methyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Bromophenyl)(phenyl)methyl]acetamide](/img/structure/B1283773.png)